molecular formula C10H14N2 B8515874 2-(1-Methyl-3-pyrrolidinyl)pyridine

2-(1-Methyl-3-pyrrolidinyl)pyridine

Cat. No.: B8515874
M. Wt: 162.23 g/mol
InChI Key: SJDKGBVMQRIWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrrolidine-Pyridine Structural Motifs in Chemical Biology and Organic Synthesis

The pyrrolidine-pyridine scaffold is a privileged structural motif, deriving its importance from the distinct and advantageous properties of each heterocyclic component.

The pyridine (B92270) ring , an aromatic six-membered heterocycle, is also extensively used in drug design. nih.gov Its utility stems from its ability to participate in hydrogen bonding, its water solubility, and its capacity to act as a bioisostere for other chemical groups. taylorandfrancis.com The pyridine scaffold is found in a wide array of pharmaceuticals with diverse therapeutic applications. nih.gov

When combined, the pyrrolidine-pyridine motif creates a hybrid structure with significant potential. This scaffold is famously present in natural alkaloids such as nicotine (B1678760), which features a pyridine ring linked to an N-methylpyrrolidine ring. wikipedia.orgnih.gov The development of synthetic methods to access a variety of pyrrolidine (B122466) skeletons from readily available starting materials, including pyridines, is an area of active research, aiming to accelerate drug discovery and the exploration of novel nitrogen-containing compounds. nih.gov

Historical Development of Research on Pyridine-Pyrrolidine Hybrid Compounds

Research into pyridine-pyrrolidine compounds has evolved from the study of natural products to the rational design of synthetic molecules for specific therapeutic targets. The historical trajectory began with the isolation and characterization of naturally occurring alkaloids, the most prominent of which is nicotine [3-(1-methyl-2-pyrrolidinyl)pyridine]. wikipedia.orgnih.gov For many years, nicotine has served as a prototypical agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), stimulating intense research into its pharmacological effects. nih.govpharmacompass.com

The recognition of the therapeutic potential of modulating nAChRs has driven the development of novel synthetic pyridine-pyrrolidinyl compounds. acs.org Medicinal chemists have systematically modified the basic nicotine scaffold to create new analogues with improved properties. This has led to the creation of compounds with different substitution patterns on both the pyridine and pyrrolidine rings. acs.orgpatsnap.com For instance, research into 3-pyridyl ether nicotinic acetylcholine receptor ligands, such as 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), showcases the effort to develop agents with enhanced cognitive effects and reduced peripheral activity. acs.org

The advancement of organic synthesis has been crucial to this historical development. Researchers have devised various strategies to construct the pyridine-pyrrolidine framework, including methods starting from materials like 6-methylnicotinate (B8608588) or pyridine-3,4-dicarboxylic acid. patsnap.comsemanticscholar.orggoogle.com Modern synthetic chemistry continues to provide innovative routes to these hybrid structures, enabling the creation of diverse libraries of compounds for biological screening. nih.govorganic-chemistry.org

Stereochemical Considerations and Isomerism within the 2-(1-Methyl-3-pyrrolidinyl)pyridine Class

Isomerism is a critical concept in the study of pyridine-pyrrolidinyl compounds, as different isomers can exhibit vastly different chemical and biological properties. This class of compounds can have both positional isomers and stereoisomers.

Positional Isomerism refers to differences in the attachment points between the pyridine and pyrrolidine rings. The parent compound, pyrrolidinylpyridine, can exist in several forms, such as 2-(2-pyrrolidinyl)pyridine, 3-(2-pyrrolidinyl)pyridine, or the specific subject of this article, 2-(3-pyrrolidinyl)pyridine. The addition of a methyl group on the pyrrolidine nitrogen introduces further specificity.

Stereoisomerism is particularly important for this compound. The carbon atom at the 3-position of the pyrrolidine ring, to which the pyridine ring is attached, is a chiral center. This gives rise to two non-superimposable mirror images, known as enantiomers.

(S)-2-(1-Methyl-3-pyrrolidinyl)pyridine

(R)-2-(1-Methyl-3-pyrrolidinyl)pyridine

The spatial orientation of the pyridine substituent (either projecting out of the plane or into it) defines the (S) or (R) configuration. This seemingly minor structural difference can have profound consequences for biological activity. nih.gov The binding pockets of biological targets like receptors and enzymes are themselves chiral, meaning they can interact differently with each enantiomer. nih.gov

A classic example illustrating the importance of stereochemistry is found in the well-studied positional isomer, nicotine [3-(1-methyl-2-pyrrolidinyl)pyridine]. The naturally occurring (S)-nicotine is significantly more potent pharmacologically than its synthetic (R)-enantiomer. pharmacompass.comnist.govchemspider.com This principle holds true across the class; the biological profiles of different stereoisomers of synthetic pyridine-pyrrolidine derivatives are often distinct. nih.govacs.org Therefore, any comprehensive study or application of this compound would necessitate the separation and individual evaluation of its (R) and (S) enantiomers.

Table 1: Isomeric Forms of Methyl-Pyrrolidinyl-Pyridine This table illustrates the diversity of isomers based on the linkage points between the pyridine and N-methylpyrrolidine rings.

Isomer Name Pyridine Ring Attachment Pyrrolidine Ring Attachment Chirality at Pyrrolidine
2-(1-Methyl-2-pyrrolidinyl)pyridine 2-position 2-position Yes
3-(1-Methyl-2-pyrrolidinyl)pyridine (Nicotine) 3-position 2-position Yes
4-(1-Methyl-2-pyrrolidinyl)pyridine 4-position 2-position Yes
This compound 2-position 3-position Yes
3-(1-Methyl-3-pyrrolidinyl)pyridine 3-position 3-position Yes
4-(1-Methyl-3-pyrrolidinyl)pyridine 4-position 3-position Yes

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-(1-methylpyrrolidin-3-yl)pyridine

InChI

InChI=1S/C10H14N2/c1-12-7-5-9(8-12)10-4-2-3-6-11-10/h2-4,6,9H,5,7-8H2,1H3

InChI Key

SJDKGBVMQRIWJB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C2=CC=CC=N2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1 Methyl 3 Pyrrolidinyl Pyridine and Its Structural Analogues

Strategic Approaches to the Pyrrolidine-Pyridine Core Structure

The construction of the 2-(3-pyrrolidinyl)pyridine framework requires the strategic formation of either the pyrrolidine (B122466) ring, the pyridine (B92270) ring, or the crucial carbon-carbon or carbon-nitrogen bond that links them. Modern synthetic chemistry offers several powerful approaches to this challenge.

Pyrrolidine-Pyridine Coupling Reactions, Including Palladium-Catalyzed Aminations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to connect pre-functionalized pyrrolidine and pyridine rings. One of the most common strategies is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halide. For the synthesis of 3-aryl pyrrolidines, this typically involves the coupling of an arylboronic acid with a pyrroline (B1223166) derivative. nih.gov A practical two-step synthetic route to α-arylpyrrolidines has been developed, which consists of a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination. nih.gov

Another key palladium-catalyzed method is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide and an amine. This can be applied to couple a 2-halopyridine with a 3-aminopyrrolidine (B1265635) derivative or a 3-halopyrrolidine with a 2-aminopyridine. The choice of ligand for the palladium catalyst is critical to prevent racemization when using enantiomerically enriched amines. rsc.org For instance, while catalysts based on P(o-tolyl)3 can lead to racemization in intermolecular couplings, bis(phosphine) ligands like (±)-BINAP have been shown to preserve the optical purity of the starting amine. rsc.org

The scope of palladium-catalyzed reactions also includes the hydroarylation of pyrrolines to generate 3-aryl pyrrolidines. researchgate.netnih.gov This process is particularly effective for N-alkyl pyrrolines and offers a direct route to drug-like molecules. researchgate.netnih.gov The reaction conditions, including the choice of palladium precursor, ligand, and base, are crucial for achieving high yields and selectivity.

Coupling Reaction Reactants Catalyst/Reagents Key Features Reference
Suzuki-Miyaura CouplingArylboronic acid, Pyrroline derivativePalladium catalystForms C-C bond nih.gov
Buchwald-Hartwig Amination2-Halopyridine, 3-AminopyrrolidinePalladium catalyst, Ligand (e.g., BINAP)Forms C-N bond, preserves stereochemistry rsc.org
HydroarylationPyrroline, Aryl halidePalladium catalystDirect arylation of the pyrrolidine ring researchgate.netnih.gov

Functionalization of Pyrrolidinol Intermediates for Pyridine Conjugation

Pyrrolidinols are versatile intermediates in the synthesis of pyrrolidine-containing compounds. They are often derived from readily available chiral precursors like proline or hydroxyproline. nih.gov The hydroxyl group in pyrrolidinol can be converted into a good leaving group, such as a tosylate or a halide, to facilitate subsequent nucleophilic substitution reactions. For example, a 3-hydroxypyrrolidine derivative can be tosylated and then reacted with a 2-pyridyl nucleophile, such as a 2-pyridyl Grignard or organolithium reagent, to form the desired C-C bond.

Alternatively, the hydroxyl group can be oxidized to a ketone, which then allows for a variety of transformations. For instance, the resulting pyrrolidin-3-one can undergo a condensation reaction with a suitable pyridine-containing precursor. The synthesis of the drug Raclopride, a selective dopamine (B1211576) antagonist, involves the reduction of pyrrolidin-2-carboxamide to pyrrolidin-2-ylmethanamine, showcasing the manipulation of functional groups on the pyrrolidine ring. nih.gov

Ring-Closure Reactions for the Construction of the Pyrrolidine Moiety

When the pyridine ring is already in place on a precursor molecule, the pyrrolidine ring can be constructed through intramolecular cyclization reactions. A variety of methods are available for this purpose, including:

Ring-Closing Metathesis (RCM): This powerful reaction uses ruthenium-based catalysts, such as the Grubbs catalyst, to form a cyclic olefin from a diene precursor. researchgate.net For the synthesis of a pyrrolidine ring, a precursor containing both an amino group and two alkenyl groups can be cyclized. researchgate.net

Nucleophilic Ring Closure: Substituted pyrrolines can be synthesized by the ring closure of activated oximes, which can then be reduced to the corresponding pyrrolidines. rsc.org This method provides a rapid route to the saturated heterocyclic system from accessible precursors. rsc.org

Reductive Amination: Intramolecular reductive amination of a keto-amine or an aldehyde-amine can be used to form the pyrrolidine ring.

[3+2] Cycloaddition: The reaction of azomethine ylides with alkenes is a well-established method for constructing pyrrolidine rings with good control over stereochemistry. osaka-u.ac.jp

A novel approach involves the ring contraction of pyridines to yield pyrrolidine derivatives. osaka-u.ac.jp This photo-promoted reaction with a silylborane affords pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further functionalized. osaka-u.ac.jp

Ring-Closure Method Precursor Type Catalyst/Reagents Key Features Reference
Ring-Closing MetathesisDiene-amineGrubbs catalyst (Ruthenium-based)Forms a cyclic olefin researchgate.net
Nucleophilic Ring ClosureActivated oximeBaseRapid access to pyrrolines rsc.org
Ring ContractionPyridineSilylborane, LightForms a bicyclic pyrrolidine derivative osaka-u.ac.jp
[3+2] CycloadditionAzomethine ylide, Alkene-Stereoselective formation of pyrrolidines osaka-u.ac.jp

Stereoselective Formation of Pyrrolidine Rings within the Scaffold

Achieving the desired stereochemistry at the C3 position of the pyrrolidine ring is a critical aspect of the synthesis. Several strategies can be employed to achieve stereoselective formation of the pyrrolidine ring:

Substrate-Controlled Diastereoselective Reactions: If a chiral center is already present in the acyclic precursor, it can direct the stereochemical outcome of the ring-closure reaction.

Catalytic Asymmetric Cyclization: The use of chiral catalysts can induce enantioselectivity in the ring-forming step. For example, enantioselective copper-catalyzed intramolecular hydroamination has been used to synthesize α-arylpyrrolidines with high enantiomeric purity. nih.gov

Diastereoselective Reduction: The reduction of a chiral pyrroline can lead to the formation of a specific diastereomer of the pyrrolidine. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

Aziridine (B145994) Ring Expansion: A diastereoselective synthesis of functionalized pyrrolidines can be achieved through an N-bromosuccinimide-induced aziridine ring expansion cascade of cinnamylaziridine, creating three stereocenters. rsc.org

Enantioselective Synthesis of Chiral 2-(1-Methyl-3-pyrrolidinyl)pyridine Enantiomers

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of enantioselective synthetic routes to access individual enantiomers of this compound is of high importance.

Application of Chiral Auxiliaries and Asymmetric Catalysis in Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. e-bookshelf.de After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. e-bookshelf.de This strategy can be applied to the synthesis of chiral pyrrolidines by attaching a chiral auxiliary to a precursor, performing a diastereoselective reaction to create the chiral center on the pyrrolidine ring, and then cleaving the auxiliary.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral catalysts, which can be metal complexes with chiral ligands or organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. nih.gov A number of catalytic asymmetric methods have been developed for the synthesis of chiral pyrrolidines, including:

Asymmetric Hydrogenation: The hydrogenation of a pyrroline or a related unsaturated precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, can produce a chiral pyrrolidine with high enantiomeric excess.

Asymmetric [3+2] Cycloaddition: The use of chiral catalysts in the cycloaddition of azomethine ylides and alkenes can provide highly enantiomerically enriched pyrrolidines.

Asymmetric Hydroarylation: As mentioned earlier, the palladium-catalyzed hydroarylation of pyrrolines can be rendered enantioselective by using chiral ligands. researchgate.netnih.gov

The choice between using a chiral auxiliary or an asymmetric catalyst depends on various factors, including the availability of starting materials, the desired scale of the reaction, and the efficiency of the chiral induction.

Method Principle Example Application Reference
Chiral AuxiliariesTemporary incorporation of a chiral molecule to direct a stereoselective reaction.Diastereoselective alkylation or cycloaddition on an auxiliary-bearing precursor. e-bookshelf.de
Asymmetric CatalysisUse of a chiral catalyst to create a chiral environment for the reaction.Enantioselective hydrogenation of a pyrroline using a chiral metal complex. nih.gov

Emerging Synthetic Strategies for Pyrrolidine-Pyridine Systems

The demand for efficient and environmentally friendly synthetic methods has driven the development of novel strategies for constructing the pyrrolidine-pyridine framework. These emerging techniques aim to reduce the number of synthetic steps, improve yields, and allow for greater molecular diversity.

One-Pot Tandem Reactions and Cascade Processes

One-pot tandem reactions, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, offer a significant advantage in terms of efficiency and resource utilization. nih.gov Cascade reactions, a subset of tandem reactions, involve a sequence of intramolecular transformations.

For the synthesis of pyrrolidine-pyridine systems, tandem approaches can be employed to construct both heterocyclic rings in a sequential manner. For example, a tandem Michael-Henry reaction has been utilized to create nitrohydroxylated pyrrolidine and piperidine (B6355638) ring systems in a one-pot procedure. researchgate.net Another approach involves a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne to yield α-CN pyrrolidines. nih.gov Similarly, a silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne can produce functionalized pyrroles. nih.gov

Cascade processes have also been developed for the synthesis of related heterocyclic systems. For instance, the synthesis of 2-substituted pyrazolo[1,5-a]pyridines has been achieved through a cascade process involving a palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization. researchgate.net Furthermore, a visible-light-mediated radical cascade arylcarboxylation/cyclization of N-alkyl-N-methacryloylbenzamides and N-alkyl-N-arylmethacrylamides with carbon dioxide has been established to produce novel isoquinolinedione and oxindole (B195798) derivatives. acs.org

Multicomponent Reaction (MCR) Approaches to Pyrrolidine Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. citedrive.com This approach is highly atom-economical and allows for the rapid generation of diverse molecular scaffolds. citedrive.comtandfonline.com

The synthesis of pyrrolidine derivatives has greatly benefited from the development of novel MCRs. citedrive.comtandfonline.comnih.govtandfonline.comresearchgate.net A common strategy involves the [3+2] cycloaddition of azomethine ylides, which can be generated in situ from various precursors, with a suitable dipolarophile. tandfonline.com Glycine-based [3+2] cycloaddition reactions have emerged as a versatile method for preparing pyrrolidine-containing polycyclic compounds. nih.gov

Recent research has focused on developing diastereoselective and enantioselective MCRs to produce highly functionalized and stereochemically defined pyrrolidines. nih.gov For example, asymmetric multicomponent reactions of optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents in a one-pot operation have been shown to afford highly substituted pyrrolidine derivatives diastereoselectively. nih.gov

MCR ApproachReactantsProductKey Features
Asymmetric MCROptically active phenyldihydrofuran, N-tosyl imino ester, silane reagentHighly substituted pyrrolidineDiastereoselective, constructs up to three stereogenic centers. nih.gov
[3+2] CycloadditionIsatins, amino acid esters, dipolarophilesSpirooxindole-pyrrolidinesFormation of complex spirocyclic systems. tandfonline.com
Glycine-based [3+2] CycloadditionGlycine, aldehydes, maleimidesTetracyclic pyrrolizidinesPseudo five-component reaction with high efficiency. nih.gov

Microwave-Assisted Synthetic Protocols for Pyridine Derivatives

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. jocpr.comorganic-chemistry.org The use of microwave irradiation can often lead to shorter reaction times and enable reactions that are difficult to achieve under conventional heating. jocpr.com

For the synthesis of pyridine derivatives, microwave-assisted protocols have been successfully applied to various classical and modern synthetic methods. jocpr.comorganic-chemistry.orgtandfonline.commdpi.comeurekaselect.com For example, a one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis allows for the rapid and efficient preparation of tri- and tetrasubstituted pyridines with excellent regioselectivity. organic-chemistry.org This method combines the Michael addition and cyclodehydration steps into a single operation, significantly reducing reaction times. organic-chemistry.org

Microwave irradiation has also been employed in multicomponent reactions to synthesize pyridine derivatives. A microwave-assisted, one-pot, four-component condensation reaction has been developed for the efficient synthesis of annulated pyridines. eurekaselect.com

ReactionReactantsConditionsYield
Bohlmann-Rahtz Pyridine SynthesisEthyl β-aminocrotonate, alkynonesMicrowave, 170°C, 10-20 minUp to 98% organic-chemistry.org
Hantzsch Dihydropyridine SynthesisMethylacetoacetate, ammonia, aromatic aldehydesMicrowaveHigh tandfonline.com
Cycloaddition for Pyridine-3-carbonitrilesChalcones, 3-aminobut-2-enenitrile, ammonium (B1175870) acetateMicrowave, 130-140°C, 10-30 min49-90% jocpr.com

Photo-Promoted Ring Contraction Methods for Pyrrolidine Scaffolds from Pyridines

A novel and promising strategy for the synthesis of pyrrolidine derivatives involves the photo-promoted ring contraction of readily available pyridines. osaka-u.ac.jpresearchgate.netbohrium.comresearchgate.netnih.govnih.gov This skeletal editing approach provides access to valuable pyrrolidine scaffolds from abundant and inexpensive starting materials. osaka-u.ac.jpbohrium.comresearchgate.net

One such method involves the photo-promoted reaction of pyridines with silylborane to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.netbohrium.comresearchgate.netnih.govnih.gov This reaction demonstrates broad substrate scope and high functional group compatibility. osaka-u.ac.jpresearchgate.netnih.gov The resulting products can serve as versatile synthons for the synthesis of a variety of functionalized pyrrolidines. osaka-u.ac.jpnih.gov

The mechanism of this transformation is believed to proceed through the formation of a 2-silyl-1,2-dihydropyridine intermediate, which then undergoes a photochemical or thermal silyl (B83357) migration to a vinylazomethine ylide, ultimately leading to the ring-contracted product. osaka-u.ac.jpnih.govnih.gov

Pyridine SubstrateReagentProductKey Features
PyridineSilylboraneN-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-eneHigh yield (90%), broad substrate scope. researchgate.netresearchgate.net
4-Substituted PyridinesSilylborane5-Substituted 2-azabicyclo[3.1.0]hex-3-ene derivativesAccess to functionalized pyrrolidine precursors. nih.gov

Industrial-Scale Synthetic Considerations for Pyrrolidine-Based Scaffolds

The translation of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. For the production of pyrrolidine-based scaffolds, factors such as cost of starting materials, process safety, scalability of reactions, and purification methods become paramount.

The development of robust and efficient synthetic processes is crucial. This often involves optimizing reaction conditions to maximize yield and minimize waste. The use of catalytic methods is highly desirable as it reduces the amount of reagents required and simplifies purification.

Furthermore, the design of synthetic routes that avoid the use of hazardous reagents and solvents is a key consideration in green chemistry and industrial applications. The development of continuous flow processes can also offer advantages in terms of safety, control, and scalability compared to traditional batch processes. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov The design and synthesis of pyrrolidine scaffolds are therefore of significant interest for drug discovery. nih.gov

Chemical Reactivity and Derivatization Strategies of the 2 1 Methyl 3 Pyrrolidinyl Pyridine Framework

Modification of the Pyridine (B92270) Ring for Functional Group Introduction

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards various chemical transformations. Functionalization can be achieved through several strategies, including substitution and more complex skeletal editing.

One common approach is the introduction of substituents onto the pyridine ring. For instance, analogs of the related compound 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (A-84543) have been synthesized with a variety of substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring. nih.gov These modifications can significantly alter the electronic properties and steric profile of the molecule, leading to profound effects on biological activity. nih.gov For example, the synthesis of 2-amino substituted analogs has been reported, creating compounds such as 3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-amine. The introduction of an amino group can serve as a handle for further derivatization or to introduce new hydrogen bonding capabilities. Similarly, alkyl groups such as methyl groups can be introduced. A preparation method for 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (B1139683) has been developed, demonstrating the feasibility of adding alkyl substituents to the pyridine core. google.com

More advanced and powerful strategies involve the complete transformation of the pyridine skeleton. Recent developments in synthetic methodology allow for a "nitrogen-to-functionalized carbon atom transmutation," which converts the pyridine ring into a functionalized benzene (B151609) ring. nih.govrsc.org This reaction proceeds through a sequence of ring-opening, hydrolysis, olefination, and cyclization, enabling the installation of diverse functional groups like esters, ketones, amides, and nitriles in place of the nitrogen atom. nih.govrsc.org While this represents a drastic alteration of the original scaffold, it opens up avenues to novel molecular frameworks. Another profound transformation is the photo-promoted ring contraction of pyridines using silylborane to yield pyrrolidine (B122466) derivatives, effectively editing the core skeleton of the molecule. nih.gov

Table 1: Examples of Pyridine Ring Modifications
Modification TypeExample DerivativeSynthetic StrategyReference
Amination3-[(2S)-1-Methylpyrrolidin-2-yl]pyridin-2-amineReaction of pyridine N-oxides with titanacyclopropanes for C2-H alkylation.
Alkylation2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridineReaction of 6-methylnicotinate (B8608588) with alkenyl pyrrolidone followed by reduction and methylation. google.com google.com
Skeletal EditingFunctionalized Benzene AnaloguesNitrogen-to-carbon transmutation via ring-opening, olefination, and electrocyclization. nih.govrsc.org nih.govrsc.org
Ring ContractionN-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-enePhoto-promoted reaction of pyridine with silylborane. nih.gov nih.gov

Chemical Transformations of the Pyrrolidine Moiety

The pyrrolidine ring offers distinct opportunities for chemical modification, primarily centered around its nitrogen atom and the carbon backbone.

A key transformation is the oxidation of the tertiary amine in the pyrrolidine ring to form an N-oxide. For the isomeric nicotine (B1678760), both cis and trans N-oxides are known metabolites. nih.govnih.gov Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, 1-oxide, also known as nicotine N-oxide, can be synthesized by oxidizing the pyrrolidine nitrogen with agents like hydrogen peroxide or peracids. ontosight.ai This transformation introduces a polar N-oxide group, which can alter the compound's solubility, metabolic stability, and interactions with biological targets. nih.govontosight.ai

Another significant modification is N-demethylation of the pyrrolidine ring to yield the corresponding secondary amine, a nornicotine (B190312) analogue. The synthesis of nornicotine from nicotine is a well-established process and highlights a common metabolic pathway. rsc.orgnih.govhmdb.ca The resulting secondary amine provides a valuable synthetic handle for introducing a wide variety of substituents onto the pyrrolidine nitrogen, allowing for the creation of extensive analogue libraries for SAR studies.

Table 2: Examples of Pyrrolidine Moiety Transformations
Transformation TypeProductDescriptionReference
N-Oxidation3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine (Nicotine N'-oxide)Oxidation of the pyrrolidine nitrogen, resulting in a tertiary amine oxide. Can be achieved using oxidizing agents like H₂O₂. ontosight.ai nih.govnih.govontosight.ai
N-DemethylationNornicotine Analogue (a pyrrolidinylpyridine)Removal of the methyl group from the pyrrolidine nitrogen to yield a secondary amine, which can be further functionalized. rsc.orghmdb.ca rsc.orgnih.govhmdb.ca

Synthesis of Analogues and Probes for Structure-Activity Relationship Studies

The synthesis of analogues of the 2-(1-methyl-3-pyrrolidinyl)pyridine framework is essential for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence biological activity. By systematically modifying the scaffold and assessing the resulting changes in properties, researchers can design more potent and selective compounds.

SAR studies on related pyridine-containing structures have revealed several key principles. For analogues of A-84543, substitution on the pyridine ring was found to have a profound effect on both binding affinity (Ki) and functional efficacy at neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov The introduction of different substituents can lead to a wide range of binding affinities, and in some cases, can convert an agonist into an antagonist. nih.gov This highlights the sensitivity of the receptor to the electronic and steric environment of the pyridine ring.

General findings from SAR studies of various pyridine derivatives suggest that the presence and position of certain functional groups are critical for activity. nih.gov For example, groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH2) groups, can enhance binding affinity, whereas bulky groups or certain halogen atoms may decrease it. nih.gov In the context of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, modifications to a pyridine-ethynyl-thiazole scaffold led to compounds with significantly higher potency than the original leads, MPEP and MTEP. ebi.ac.uk These studies underscore the importance of fine-tuning the heterocyclic core to optimize interactions with the target protein. ebi.ac.uk The synthesis of diverse libraries of compounds, often through multi-component reactions or by using solid-supported reagents, allows for the efficient exploration of chemical space to build robust SAR models. rsc.orgcore.ac.uk

Table 3: Structure-Activity Relationship (SAR) Insights
Structural ModificationObserved Effect on ActivityGeneral PrincipleReference
Substitution on the pyridine ring (various positions)Leads to a wide range of binding affinities (Ki values from 0.15 to >9000 nM) at nicotinic receptors. nih.govReceptor binding is highly sensitive to the steric and electronic properties of the pyridine ring. nih.gov
Introduction of -OH or -NH₂ groupsCan significantly enhance antiproliferative activity. nih.govHydrogen bonding potential often improves biological interactions. nih.gov
Introduction of bulky groups or halogensCan lead to lower biological activity. nih.govSteric hindrance can prevent optimal binding to the target site. nih.gov
Modification of heterocyclic core in mGluR5 antagonistsIdentified compounds with up to 490 times higher potency than the lead compound MTEP. ebi.ac.ukFine-tuning the core heterocyclic structure is crucial for optimizing potency. ebi.ac.uk

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Proton (¹H) NMR spectroscopy reveals the number of distinct protons, their neighboring environments, and their spatial relationships. For a compound like 2-(1-Methyl-3-pyrrolidinyl)pyridine, the ¹H NMR spectrum would exhibit characteristic signals for the protons on both the pyridine (B92270) and the N-methylpyrrolidine rings.

Based on the analysis of related isomers, the expected ¹H NMR signals would include:

Aromatic Protons (Pyridine Ring): Multiple signals in the downfield region, typically between 7.0 and 8.5 ppm, corresponding to the four protons on the pyridine ring. The precise chemical shifts and coupling patterns would depend on the substitution pattern.

Pyrrolidine (B122466) Ring Protons: A series of multiplets in the upfield region, generally between 1.5 and 3.5 ppm. These would correspond to the protons at the 2-, 3-, 4-, and 5-positions of the pyrrolidine ring.

N-Methyl Protons: A distinct singlet, typically appearing around 2.1-2.3 ppm, corresponding to the three protons of the methyl group attached to the pyrrolidine nitrogen.

The following table outlines the ¹H NMR data for the closely related isomer, nicotine (B1678760).

Proton Assignment Chemical Shift (ppm)
H-2'3.24
H-3'ax1.95
H-3'eq2.29
H-4'ax1.87
H-4'eq1.74
H-5'ax2.18
H-5'eq2.07
H-28.49
H-47.72
H-57.25
H-68.52
N-CH₃2.10

This data is for 3-(1-Methyl-2-pyrrolidinyl)pyridine and is provided for illustrative purposes.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments.

For this compound, the ¹³C NMR spectrum would show signals corresponding to:

Pyridine Ring Carbons: Signals in the downfield region (typically 120-150 ppm).

Pyrrolidine Ring Carbons: Signals in the upfield region (typically 20-70 ppm).

N-Methyl Carbon: A signal around 40 ppm.

The table below presents ¹³C NMR data for nicotine, which serves as a reference.

Carbon Assignment Chemical Shift (ppm)
C-2'68.8
C-3'35.4
C-4'23.5
C-5'57.0
C-2149.7
C-3140.0
C-4134.8
C-5123.6
C-6148.9
N-CH₃40.5

This data is for 3-(1-Methyl-2-pyrrolidinyl)pyridine and is provided for illustrative purposes.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion and its fragments are detected.

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 162, corresponding to its molecular weight. The fragmentation pattern provides clues about the molecule's structure. A common fragmentation pathway for related compounds involves the cleavage of the bond between the pyridine and pyrrolidine rings.

Analysis of the isomer 2-(1-methyl-2-pyrrolidinyl)-pyridine reveals a base peak at m/z 84, which corresponds to the N-methylpyrrolidinyl fragment. nih.govnist.gov Other significant fragments are observed at m/z 133 and 161. nih.gov A similar fragmentation pattern would be anticipated for this compound.

The mass spectrum of nicotine also shows a characteristic fragmentation with the base peak at m/z 84 and a significant peak for the molecular ion at m/z 162. bris.ac.uk

Fragment m/z (Mass-to-Charge Ratio) Relative Abundance Proposed Structure
Molecular Ion162Moderate[C₁₀H₁₄N₂]⁺
N-methylpyrrolidinyl cation84High (Base Peak)[C₅H₁₀N]⁺
Loss of an ethyl group133Moderate[C₈H₉N₂]⁺

This data is based on the fragmentation of isomers and is provided for illustrative purposes.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its structural components.

Key expected IR absorption bands include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Found in the 2800-3000 cm⁻¹ region.

C=C and C=N stretching (pyridine ring): Aromatic ring vibrations usually appear in the 1400-1600 cm⁻¹ region.

C-N stretching: Generally observed in the 1000-1300 cm⁻¹ range.

The IR spectrum of nicotine shows characteristic peaks for C-H stretching between 2780 and 2970 cm⁻¹, aromatic C=N stretching at 1677 cm⁻¹, and aromatic C=C stretching at 1691 cm⁻¹. bris.ac.uk

Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C and C=N Stretch1400 - 1600
C-N Stretch1000 - 1300

This data represents typical ranges for the functional groups present and is provided for illustrative purposes.

High-Resolution Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating components of a mixture and determining the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound and its related alkaloids. manupatra.in

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated.

The retention time from the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions, while the mass spectrum confirms its identity. This technique is widely used for the analysis of tobacco alkaloids. nih.gov For instance, the analysis of 2-(1-methyl-2-pyrrolidinyl)-pyridine by GC-MS is well-documented in the NIST database. nist.gov

Parameter Description
Stationary Phase Typically a non-polar or medium-polarity column is used for alkaloid separation.
Carrier Gas Helium is commonly used.
Injection Mode Split or splitless injection depending on the concentration of the analyte.
Detection Mass spectrometer operating in electron ionization (EI) mode.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of nicotine isomers and related compounds. The separation of these structurally similar molecules can be challenging due to their polarity and potential for stereoisomerism. thermofisher.comseparationmethods.com Various HPLC methods have been developed to achieve high resolution and sensitivity, often relying on different stationary phases and detection systems.

For the analysis of polar alkaloids like "this compound," conventional reversed-phase columns (e.g., C18) can sometimes provide limited retention. thermofisher.com To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative. HILIC columns offer enhanced retention for polar compounds, enabling superior separation from other tobacco alkaloids and metabolites. thermofisher.com

Chiral HPLC is particularly vital for separating enantiomers, such as the (R)- and (S)-isomers of nicotine, and would be equally applicable to resolve any stereoisomers of "this compound". reynoldsscience.com These methods employ chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. A chiral HPLC-UV method has been demonstrated to provide excellent enantiomeric separation with a run time of less than 10 minutes. reynoldsscience.com

Detection is commonly performed using ultraviolet (UV) detectors, as the pyridine ring common to these alkaloids exhibits strong UV absorbance. coresta.org A typical wavelength for detection is 260 nm. coresta.org For more definitive identification and quantification, especially in complex matrices, HPLC is often coupled with mass spectrometry (LC-MS), which provides molecular weight and fragmentation data. acs.org

Below is a table summarizing various HPLC conditions reported for the analysis of nicotine and its related compounds, which are applicable for developing a method for "this compound."

Parameter Condition 1 (Chiral) Condition 2 (HILIC) Condition 3 (Reversed-Phase)
Column Type Chiral (e.g., AZYP Nicoshell) coresta.orgHILIC (e.g., Accucore HILIC) thermofisher.comC18 (e.g., Kinetex Evo C18) mdpi.com
Mobile Phase Isocratic: 0.2% ammonium (B1175870) formate in methanol coresta.orgGradient or Isocratic with Acetonitrile/Water thermofisher.comAcetonitrile and aqueous buffer mdpi.com
Detector UV at 260 nm coresta.orgMass Spectrometry (MS) thermofisher.comUV mdpi.com
Application Enantiomeric separation of isomers reynoldsscience.comcoresta.orgSeparation of polar alkaloids and metabolites thermofisher.comQuantification in various samples mdpi.com

This table is interactive. You can sort and filter the data.

Liquid Chromatography Coupled with Photodiode Array Detection (LC-PDA)

Liquid Chromatography coupled with a Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), offers significant advantages for the analysis of compounds like "this compound". Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector acquires an entire UV-Vis spectrum simultaneously at each point in the chromatogram. nih.govnih.gov

This capability is invaluable for both qualitative and quantitative analysis. The primary benefits of using LC-PDA for the analysis of nicotine isomers include:

Peak Purity Assessment: The detector can compare spectra across a single chromatographic peak. If the spectra are consistent, it provides strong evidence that the peak represents a single, pure compound. This is crucial when analyzing complex mixtures where co-elution is possible.

Compound Identification: The acquired UV spectrum serves as a characteristic fingerprint of the analyte. This spectrum can be compared against a library of reference spectra for positive identification. For "this compound," its unique spectrum could be used to distinguish it from nicotine, nornicotine (B190312), and other structural isomers.

Method Development Optimization: During the development of an HPLC method, PDA detection allows for the selection of the optimal detection wavelength that maximizes sensitivity and minimizes interference for the target analyte. nih.gov

One study successfully utilized an LC system coupled with a diode array detector for the complete separation of nicotine enantiomers in various e-liquid samples, demonstrating the utility of this technique for distinguishing between closely related isomers. acs.org The validation of such an analytical method typically involves assessing linearity, limits of detection (LOD) and quantitation (LOQ), precision, and accuracy according to established guidelines. nih.gov

Feature Description Advantage for "this compound" Analysis
Spectral Acquisition Records full UV-Vis spectrum for each eluting peak. nih.govAllows for definitive identification and differentiation from other isomers based on unique spectral fingerprints.
Peak Purity Analysis Compares spectra across a peak to check for co-eluting impurities.Ensures accurate quantification by confirming that the chromatographic peak is not comprised of multiple compounds.
Multi-Wavelength Analysis Can simultaneously display chromatograms at several different wavelengths.Facilitates the simultaneous detection of multiple alkaloids that may have different absorption maxima.
Library Matching Acquired spectra can be matched against a spectral library for identification.Provides a higher degree of confidence in compound identification compared to retention time alone.

This table is interactive. You can sort and filter the data.

Other Spectroscopic Methods for Comprehensive Characterization (e.g., Raman Spectroscopy)

While chromatography is essential for separation and quantification, other spectroscopic methods provide detailed structural information. Raman spectroscopy is a powerful, non-destructive technique that yields insights into the vibrational modes of a molecule, providing a unique structural fingerprint. researchgate.net

Raman spectroscopy would be highly effective for the characterization of "this compound." The resulting spectrum is sensitive to the specific arrangement of atoms and chemical bonds within the molecule. This allows for the differentiation between structural isomers, as the distinct substitution pattern on the pyridine and pyrrolidine rings of "this compound" compared to nicotine would result in a different Raman spectrum. nih.gov

Key vibrational modes that can be analyzed include:

Pyridine Ring Vibrations: The characteristic stretching and bending modes of the pyridine ring are readily observable in Raman spectra. The position of these bands is sensitive to the substitution pattern on the ring. nih.gov

Pyrrolidine Ring Vibrations: The C-N and C-C stretching and deformation modes within the pyrrolidine ring provide further structural information.

C-C Linking Bond: The vibration of the bond connecting the two ring systems can also be identified.

Methyl Group Vibrations: The C-H stretching and bending modes of the N-methyl group are also characteristic. nih.gov

By comparing the experimental Raman spectrum of a sample with spectra calculated using theoretical methods like Density Functional Theory (DFT), a confident structural assignment can be made. researchgate.net This correlative approach is instrumental in the structural elucidation of novel or less-common isomers.

Molecular Moiety Expected Vibrational Modes Significance for Structural Elucidation
Pyridine RingRing stretching (ν(C=C), ν(C=N)), Ring breathing, In-plane and out-of-plane C-H bendingHighly sensitive to the position of the substituent (2-position vs. 3-position in nicotine), providing a clear distinction between isomers. nih.gov
Pyrrolidine RingCH₂ scissoring and twisting, C-N stretching, C-C stretchingConfirms the structure of the saturated ring and its point of attachment.
N-Methyl GroupSymmetric and asymmetric C-H stretching, C-H bendingConfirms the presence and environment of the methyl group on the pyrrolidine nitrogen.

This table is interactive. You can sort and filter the data.

Computational Chemistry and Theoretical Modeling of 2 1 Methyl 3 Pyrrolidinyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to creating a detailed electronic and reactivity profile of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its chemical properties.

For 2-(1-methyl-3-pyrrolidinyl)pyridine, a typical approach involves geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the most stable three-dimensional structure. nih.gov From this optimized geometry, a wealth of information can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive.

Furthermore, these calculations yield a map of the electrostatic potential (ESP), which highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atoms of both the pyridine (B92270) and pyrrolidine (B122466) rings are expected to be the most electron-rich centers, making them likely sites for protonation or interaction with electrophilic species.

Reactivity descriptors derived from these calculations, such as chemical hardness, softness, and electronegativity, provide a quantitative measure of the molecule's reactivity. In studies of nicotine (B1678760) analogs, these descriptors have been used to predict potential neuroprotective activity by comparing their values to that of nicotine. nih.gov For instance, lower hardness values have been correlated with increased reactivity and potential biological activity. nih.gov A similar analysis for this compound would be crucial for its initial characterization.

Table 1: Illustrative Quantum Chemical Descriptors for Nicotine Analogs This table presents typical data obtained from quantum chemical calculations for nicotine-like compounds to illustrate the outputs of such an analysis. Specific values for this compound would require dedicated computation.

DescriptorValue (Illustrative)Significance
HOMO Energy -6.2 eVIndicates the ability to donate electrons.
LUMO Energy -0.8 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap 5.4 eVRelates to chemical reactivity and stability.
Chemical Hardness (η) 2.7 eVMeasures resistance to change in electron distribution. nih.gov
Dipole Moment 2.5 DIndicates the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations provide a static picture of the most stable structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion, providing a view of the molecule's conformational landscape and its interactions with its environment. chemeo.com

For this compound, MD simulations are essential for understanding its flexibility. The pyrrolidine ring can adopt various puckered conformations, such as envelope and twist forms, and the pyridine ring can rotate relative to the pyrrolidine ring. MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in water, or bound to a receptor) and the energy barriers between them.

The primary application of MD in this context is to study ligand-target interactions. Like its isomer nicotine, this compound is a potential ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs). Molecular docking, a technique often used as a starting point for MD, can predict the most likely binding pose of the molecule within the receptor's binding site. Following docking, MD simulations are run to assess the stability of this pose and to observe the detailed intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov Studies on nicotine analogs have identified key amino acid residues (e.g., Trp145) in the nAChR binding site that are crucial for interaction. nih.gov An MD simulation would clarify which residues are important for binding this compound and determine the binding free energy, a measure of affinity.

Table 2: Key Parameters from Molecular Dynamics Simulations This table illustrates the type of information derived from MD simulations and docking studies.

ParameterIllustrative FindingSignificance
Binding Affinity (Docking Score) -7.0 kcal/molPredicts the strength of the ligand-receptor interaction. nih.gov
Key Interacting Residues TrpB, TyrA, LeuCIdentifies the specific amino acids in the receptor that form bonds with the ligand. nih.gov
Root Mean Square Deviation (RMSD) 1.5 ÅMeasures the stability of the ligand's position in the binding site over time.
Hydrogen Bond Occupancy 85% with Trp145 backboneQuantifies the stability of specific hydrogen bonds during the simulation.

Prediction of Stereochemical Influences on Molecular Conformation

The three-dimensional arrangement of atoms (stereochemistry) has a profound impact on a molecule's shape and, consequently, its biological activity. The pyrrolidine ring is a key structural motif, and its conformation is highly influenced by its substituents. nih.gov

In this compound, the pyrrolidine ring is substituted at the 1- (N-methyl) and 3- (pyridine) positions. The five-membered pyrrolidine ring is not planar and exists in a perpetual state of flux between various "puckered" conformations, primarily envelope and twist forms. The specific substituents and their stereochemistry dictate the preferred conformation. For example, studies on substituted fluoropyrrolidines have shown that stereoelectronic effects, such as gauche and anomeric effects, play a critical role in stabilizing certain conformations over others. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 2 1 Methyl 3 Pyrrolidinyl Pyridine

Elucidation of Reaction Pathways in Synthetic Processes

The synthesis of pyridyl-pyrrolidine structures typically involves the coupling of a pyridine (B92270) ring and a pyrrolidine (B122466) ring. For the specific isomer 2-(1-methyl-3-pyrrolidinyl)pyridine, a plausible synthetic pathway would likely involve the formation of a bond between the C-2 position of the pyridine ring and the C-3 position of the N-methylpyrrolidine ring.

One potential, though not explicitly documented, synthetic route could be a variation of the Stille or Suzuki cross-coupling reaction. This would necessitate the preparation of a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) and a 3-(organometallic) N-methylpyrrolidine reagent. The reaction pathway would proceed through a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Another hypothetical pathway could involve the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring by a pyridyl anion, or vice-versa. However, the reactivity and stability of the required intermediates would need to be carefully considered.

A patent for the preparation of a related compound, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (B1139683), describes a multi-step process starting from 6-methylnicotinate (B8608588) and an alkenyl pyrrolidone. google.com This process involves the formation of a salt, followed by reaction in a strong acid, reduction, and finally methylation. google.com While this applies to a different isomer, it highlights a potential synthetic strategy involving the construction and subsequent modification of the pyrrolidine ring attached to the pyridine core.

Analysis of Intermediates and Transition State Structures

Without experimental or computational studies on this compound, any analysis of intermediates and transition states remains theoretical.

In a hypothetical cross-coupling reaction, the key intermediates would be organometallic complexes of the catalyst (e.g., palladium or nickel). The transition states would correspond to the energy maxima for each step in the catalytic cycle:

Oxidative Addition Transition State: Involving the insertion of the metal catalyst into the carbon-halogen bond of the 2-halopyridine.

Transmetalation Transition State: The transfer of the pyrrolidinyl group from its organometallic reagent to the catalyst center.

Reductive Elimination Transition State: The final step where the C-C bond is formed, and the product, this compound, is released from the catalyst.

In the synthesis of related pyrrolidines via copper-catalyzed intramolecular C-H amination, mechanistic studies have identified copper(II) intermediates. patsnap.comnih.gov For instance, the isolation and characterization of a fluorinated copper(II) complex provided evidence for the mechanistic pathway. patsnap.comnih.gov Density Functional Theory (DFT) calculations are often employed in such studies to model the structures and energies of intermediates and transition states. nih.gov

Biological Activity and Molecular Interactions in Preclinical Research Models

Ligand-Receptor Interactions, Focusing on Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The compound 2-(1-Methyl-3-pyrrolidinyl)pyridine, also known as nicotine (B1678760), is a prototypical agonist at nicotinic acetylcholine receptors (nAChRs). nih.govpharmacompass.com These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the nervous system. nih.gov Nicotine's interaction with nAChRs leads to the opening of the ion channel, allowing an influx of cations such as sodium and calcium, which results in depolarization of the neuron. nih.gov

Agonistic, Antagonistic, and Modulatory Profiles

Nicotine primarily acts as an agonist at nAChRs, stimulating the receptors to open. nih.govpharmacompass.com However, its interaction is complex and can also lead to receptor desensitization, a state where the receptor does not respond to the agonist, effectively blocking synaptic transmission. nih.gov This dual action of stimulation and subsequent blockade is a hallmark of nicotine's pharmacological profile.

The agonistic activity of nicotine and its analogs can vary depending on the specific nAChR subtype. For instance, the analog (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) acts as a full agonist in up-regulating the number of α4β2 nAChRs, a characteristic it shares with nicotine. nih.gov In contrast, another analog, ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine], exhibits a more complex profile with agonist, partial agonist, and inhibitory activities depending on the nAChR subtype it interacts with. nih.gov

Receptor Subtype Selectivity and Affinity Profiling (e.g., α4β2, α7)

Nicotine and its analogs demonstrate varying degrees of selectivity and affinity for different nAChR subtypes. The α4β2 subtype is a primary target for nicotine in the brain. nih.govnih.gov For example, the analog MPA shows a high affinity for the α4β2 nAChR subtype, with a Ki value of 1.21 nM, which is higher than that of (-)-nicotine. nih.gov It displays a 13-fold higher affinity for (-)-[3H]nicotine binding sites, which are predominantly α4β2, compared to [3H]epibatidine binding sites in rat cortical membranes. nih.gov This suggests a higher affinity for the α4-subunit containing receptor subtype over the α3-subunit containing subtype. nih.gov

Similarly, the analog ABT-089 displays selectivity for the high-affinity (-)-cytisine binding site on the α4β2 nAChR subtype with a Ki of 16 nM. nih.gov Its affinity for the α7 (Ki > 10,000 nM) and the muscle-type α1β1δγ (Ki > 1000 nM) nAChR subtypes is significantly lower. nih.gov

Quantitative Binding Studies and Kinetic Characterization

Quantitative binding studies are essential for determining the affinity of ligands for their receptors. The equilibrium dissociation constant (Kd) and the kinetic parameters of association (kon) and dissociation (koff) rates are crucial for understanding the drug-receptor interaction. uni-heidelberg.de For instance, the affinity (Ki) of MPA for the α4β2 nAChR subtype was determined to be 1.21 nM in competitive binding studies using (-)-[3H]nicotine. nih.gov

The development of quantitative structure-kinetics relationships (QSKRs) offers a computational approach to predict these kinetic rate constants for new compounds. uni-heidelberg.de These methods, along with experimental techniques, provide valuable insights into the molecular determinants of drug-receptor binding kinetics. uni-heidelberg.denih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.gov These studies are crucial in the design and development of new therapeutic agents with improved potency and selectivity. nih.govebi.ac.uk

Impact of Stereochemistry on Biological Potency and Selectivity

The stereochemistry of this compound is a critical determinant of its biological activity. The naturally occurring form is the (S)-enantiomer, which is more potent than the (R)-enantiomer. pharmacompass.comsigmaaldrich.comnist.gov This stereoselectivity is also observed in its analogs. For example, the (S)-pyrrolidinylmethoxy moiety in ABT-089 is crucial for its potent and selective interaction with the α4β2 nAChR subtype. nih.gov

Correlation Between Structural Modifications and Receptor Interaction Profiles

Modifications to the structure of this compound can significantly alter its affinity and selectivity for different nAChR subtypes. For instance, the development of analogs like 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine has led to compounds with exceptionally high affinities for nAChRs, with Ki values in the picomolar range. nih.gov

Molecular modeling studies have shown that differences in the conformational profiles and electronic properties of these analogs can provide insights into their structure-activity relationships at nAChRs. nih.gov For example, introducing certain functional groups like -OMe, -OH, -C=O, and NH2 can enhance the biological activity of pyridine (B92270) derivatives, while bulky groups or halogen atoms may decrease it. nih.gov The N-methyl group in some derivatives has been shown to contribute to very high affinities at nAChRs. nih.gov

Modulation of Neurotransmitter Systems in In Vitro Research Contexts

There is no available scientific literature detailing the in vitro modulation of neurotransmitter systems by this compound. Studies on related pyridine-pyrrolidine isomers have investigated interactions with various neurotransmitter receptors, but this information is not specific to the requested compound.

Enzyme Inhibition and Modulation in Biochemical Assays

No data from biochemical assays regarding the enzyme inhibition or modulation properties of this compound could be located in the public domain. Research on other pyrrolidine (B122466) derivatives has shown a range of enzyme inhibitory activities, but these findings cannot be attributed to this compound. nih.govfrontiersin.org

Metabolic Transformations in in Vitro and Ex Vivo Research Systems

Oxidative Metabolic Pathways (e.g., N-oxidation, Hydroxylation)

Oxidative metabolism is a primary route for the biotransformation of 2-(1-Methyl-3-pyrrolidinyl)pyridine. The main oxidative pathways include N-oxidation and hydroxylation, leading to the formation of various metabolites.

Hydroxylation is another critical oxidative pathway. The major metabolic route for this compound involves hydroxylation at the 5'-position of the pyrrolidine (B122466) ring, catalyzed predominantly by cytochrome P450 (CYP) enzymes. researchgate.netrsc.org This leads to an intermediate which is then further oxidized to cotinine (B1669453). Cotinine itself can undergo further hydroxylation to form trans-3'-hydroxycotinine. nih.gov

The table below summarizes the primary oxidative metabolites identified in research studies.

Parent CompoundOxidative PathwayKey Metabolite
This compoundN-oxidationThis compound-N'-oxide
This compoundC-oxidationCotinine
CotinineHydroxylationtrans-3'-hydroxycotinine

Conjugation Reactions and Metabolite Characterization

Conjugation reactions represent a significant Phase II metabolic pathway for this compound and its oxidative metabolites. Glucuronidation is a key conjugation process, where glucuronic acid is attached to the molecule, increasing its water solubility and facilitating its excretion.

The pyridyl nitrogen of this compound can undergo N-glucuronidation. youtube.com Similarly, its primary oxidative metabolite, cotinine, can also be conjugated with glucuronic acid to form cotinine-N-glucuronide. nih.gov The characterization of these conjugated metabolites is typically achieved using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a powerful tool for the separation, identification, and quantification of these metabolites in biological samples.

The following table details the major conjugation metabolites.

Parent MoleculeConjugation ReactionConjugated Metabolite
This compoundN-glucuronidationThis compound-N-glucuronide
CotinineN-glucuronidationCotinine-N-glucuronide

Identification of Enzymatic Systems Catalyzing Metabolic Transformations

Specific enzymatic systems are responsible for catalyzing the metabolic transformations of this compound. Research has identified key enzymes from the cytochrome P450 (CYP), flavin-containing monooxygenase (FMO), and UDP-glucuronosyltransferase (UGT) superfamilies.

The C-oxidation of this compound to cotinine is primarily catalyzed by the cytochrome P450 enzyme CYP2A6. researchgate.netrsc.org This enzyme is also involved in the subsequent hydroxylation of cotinine. Another CYP isozyme, CYP2A13, has also been shown to efficiently catalyze the C-oxidation of the parent compound. nih.gov

The N-oxidation pathway is mainly catalyzed by flavin-containing monooxygenases (FMOs), with FMO3 being a key enzyme in this transformation. researchgate.netrsc.org Studies have shown that other FMO isoforms, such as FMO1, can also contribute to this metabolic step. rsc.org

The conjugation reaction of N-glucuronidation is predominantly catalyzed by UDP-glucuronosyltransferase 2B10 (UGT2B10). youtube.comnih.gov This enzyme is highly specific for the glucuronidation of both this compound and cotinine. youtube.com While other UGTs like UGT1A4 have been investigated, UGT2B10 is considered the primary catalyst for this reaction in human liver. youtube.comnih.gov

The table below lists the key enzymes and their roles in the metabolism of this compound.

Metabolic PathwayKey Enzyme(s)Substrate(s)
C-oxidationCYP2A6, CYP2A13This compound
N-oxidationFMO3, FMO1This compound
N-glucuronidationUGT2B10This compound, Cotinine

In Vitro Metabolic Stability and Metabolite Identification in Research Samples

The metabolic stability of a compound in vitro provides valuable information about its likely clearance in vivo. In vitro systems, such as human liver microsomes and hepatocytes, are commonly used to assess this stability. thermofisher.com For this compound, in vitro studies using human liver microsomes have determined its hepatic intrinsic clearance. researchgate.net

The following table presents data on the in vitro metabolic stability of this compound.

In Vitro SystemParameterValue
Human Liver MicrosomesHepatic Intrinsic Clearance6.7 µL/min/mg protein researchgate.net

Advanced Research Applications and Methodological Innovations

Utility as Pharmacological Probes for Investigating Receptor Function

There is no available scientific literature detailing the use of 2-(1-Methyl-3-pyrrolidinyl)pyridine as a pharmacological probe. Its affinity, selectivity, and efficacy (agonist, antagonist, or modulator activity) at any biological receptor, including but not limited to nicotinic acetylcholine (B1216132) receptors (nAChRs), have not been reported. Consequently, no data on its utility for investigating receptor function can be provided.

Development of Radiolabeled Ligands for Receptor Mapping and Imaging Research

No studies have been found describing the synthesis or application of radiolabeled versions of This compound . The process of introducing a radionuclide (such as ¹¹C, ¹⁸F, or ³H) into the structure of this specific compound for use in techniques like Positron Emission Tomography (PET) or autoradiography has not been documented. As such, there are no findings related to its potential for receptor mapping or in-vivo imaging research.

High-Throughput Screening Methodologies for Derivative Discovery

There is no information available on the use of This compound as a scaffold or lead compound in high-throughput screening (HTS) campaigns. Methodologies for the rapid synthesis and screening of a library of its derivatives to identify novel bioactive molecules have not been published. Therefore, no data on hit compounds, structure-activity relationships, or optimized screening conditions can be presented.

Conclusion and Future Research Directions

Synthesis and Biological Activity: Current Achievements and Gaps in Understanding

A comprehensive review of existing scientific literature reveals a striking gap in the direct study of 2-(1-Methyl-3-pyrrolidinyl)pyridine . Unlike its well-documented isomers, such as nicotine (B1678760) (3-(1-Methyl-2-pyrrolidinyl)pyridine ), there is a notable absence of dedicated research on the synthesis, pharmacological activity, and therapeutic potential of the 3-pyrrolidinyl substituted isomer. This lack of specific data is, in itself, a critical finding and forms the basis for future research imperatives.

Synthesis: Current achievements in the synthesis of related compounds provide a logical starting point for developing a viable pathway to This compound . The primary challenge lies in the regioselective formation of the carbon-carbon bond between the 3-position of the N-methylpyrrolidine ring and the 2-position of the pyridine (B92270) ring. Potential synthetic strategies can be extrapolated from established methodologies in heterocyclic chemistry.

Modern synthetic approaches for analogous structures often involve:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, are powerful tools for forming C-C bonds between aromatic and heterocyclic systems. acs.orgdoabooks.org A hypothetical approach would involve the coupling of a 2-halopyridine with a 3-(organometallic)pyrrolidine derivative or vice-versa.

Pyrrolidine (B122466) Ring Construction: Numerous methods exist for synthesizing substituted pyrrolidines, which could be adapted to create a suitable precursor. tandfonline.comorganic-chemistry.orgmdpi.com These include multicomponent reactions, intramolecular cyclizations of amino alcohols, and the functionalization of proline, a readily available chiral starting material. tandfonline.commdpi.comaalto.fi For instance, a 3-substituted pyrrolidine could be synthesized and then coupled to the pyridine ring. rsc.org

C-H Activation: Direct C-H activation and functionalization of both pyridine and pyrrolidine rings is an emerging area that could offer a more atom-economical route, potentially bypassing the need for pre-functionalized starting materials. acs.org

The significant gap is the lack of an optimized, regioselective, and stereocontrolled synthesis specifically for This compound .

Biological Activity: The biological activity of This compound is currently uncharacterized. However, based on its structural similarity to nicotine, it is reasonable to hypothesize that its primary biological targets would be nicotinic acetylcholine (B1216132) receptors (nAChRs). The precise positioning of the nitrogen atoms in the two rings is critical for receptor binding and functional activity. researchgate.netrsc.org

Key unanswered questions include:

Does it bind to nAChRs? If so, with what affinity and selectivity for the various nAChR subtypes?

What is its functional profile? Does it act as an agonist (like nicotine), an antagonist, or a positive allosteric modulator? wikipedia.org

How does shifting the attachment point from the 2-position of the pyrrolidine ring (as in nicotine) to the 3-position alter its interaction with the receptor binding pocket?

The existing knowledge on how minor structural changes in related ligands dramatically affect biological outcomes underscores the importance of empirical investigation for this unexplored isomer. nih.gov

| Compound Isomers and Key Properties | | :--- | :--- | :--- | :--- | | Compound Name | Structure | CAS Number | Known Biological Target | | this compound | graph TD; A(N) -- 1; B(C) -- 1; C(C) -- 1; D(C) -- 1; E(C) -- 1; F(C) -- 1; A -- 2; F -- 2; B -- 3; G((N)); G -- 4; H(C); H -- 4; I(C); I -- 4; J(C); J -- 4; K(C); K -- 4; I -- 5; L((C)); L -- 6; G -- 6; B -- 7; J -- 7; | Not Assigned | Unknown | | 3-(1-Methyl-2-pyrrolidinyl)pyridine (Nicotine) | graph TD; A(N) -- 1; B(C) -- 1; C(C) -- 1; D(C) -- 1; E(C) -- 1; F(C) -- 1; A -- 2; F -- 2; C -- 3; G((N)); G -- 4; H(C); H -- 4; I(C); I -- 4; J(C); J -- 4; K(C); K -- 4; H -- 5; L((C)); L -- 6; G -- 6; H -- 7; C -- 7; | 54-11-5 | Nicotinic Acetylcholine Receptors (nAChRs) nih.gov | | 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (B1139683) | graph TD; A(N) -- 1; B(C) -- 1; C(C) -- 1; D(C) -- 1; E(C) -- 1; F(C) -- 1; A -- 2; F -- 2; E -- 3; G((N)); G -- 4; H(C); H -- 4; I(C); I -- 4; J(C); J -- 4; K(C); K -- 4; H -- 5; L((C)); L -- 6; G -- 6; H -- 7; E -- 7; B -- 8; M((C)); B -- 8; | Not Assigned | Potential nAChR ligand google.com |

(Note: Structures are simplified 2D representations for illustrative purposes)

Emerging Technologies and Methodologies for Pyrrolidine-Pyridine Research

Advances in chemical synthesis and analysis offer powerful tools to close the knowledge gap surrounding This compound and other novel derivatives.

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters (temperature, pressure, mixing), improving safety, scalability, and yield for many chemical transformations, including palladium-catalyzed cross-couplings. acs.orgresearchgate.net This technology could be instrumental in developing a robust synthesis of the target compound.

Advanced Catalysis: The development of novel catalyst systems continues to push the boundaries of what is synthetically possible. This includes highly active palladium-NHC (N-heterocyclic carbene) complexes, iron-based catalysts for cycloadditions, and iridium catalysts for C-H borylation, which can create precursors for cross-coupling reactions. doabooks.orgacs.orgnih.gov These methods could provide efficient and selective routes to previously inaccessible isomers.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like substituted pyrrolidines in a single step from three or more starting materials. tandfonline.com Designing an MCR to build the pyrrolidine ring directly onto a pyridine scaffold could be a highly efficient strategy.

High-Throughput Screening: Once synthesized, the biological activity of the compound can be rapidly assessed using high-throughput screening platforms against a wide array of receptors and enzymes, allowing for a swift initial characterization of its pharmacological profile.

Potential Synthetic Methodologies Description Relevance to Target Compound References
Palladium-Catalyzed Cross-Coupling Formation of a C-C bond between an organometallic compound and an organic halide.A primary method to connect a pre-formed pyrrolidine ring to a pyridine ring. acs.org, doabooks.org
Intramolecular C-H Amination Copper-catalyzed formation of a pyrrolidine ring from a linear amine by creating a C-N bond with an unactivated C-H bond.Could be used to form the pyrrolidine ring in a precursor molecule. organic-chemistry.org
[3+2] Cycloaddition Reaction of an azomethine ylide with an alkene to form a five-membered pyrrolidine ring.A versatile method for constructing the core pyrrolidine structure. tandfonline.com
Flow Chemistry Synthesis Performing reactions in a continuous stream rather than a batch flask for better control and scalability.Enables optimization and safe, large-scale production of the target compound or its intermediates. researchgate.net

Unexplored Avenues for Fundamental and Applied Academic Inquiry

The absence of data on This compound presents a fertile ground for fundamental and applied research. Future investigations should be structured to systematically explore this compound and its relatives.

Fundamental Research:

Definitive Synthesis: The most immediate task is the development and full characterization of a reliable and stereocontrolled synthesis for This compound .

Pharmacological Profiling: A comprehensive in vitro screening campaign is needed to identify its primary biological targets. This should begin with a focus on the family of nicotinic acetylcholine receptors but should not be limited to them.

Structural Biology: If the compound shows significant affinity for a particular receptor, co-crystallization studies would be invaluable to understand its binding mode at the atomic level. This would provide a direct comparison with nicotine and explain any differences in activity.

Physicochemical and Metabolic Profiling: Characterizing properties such as basicity (pKa), solubility, and metabolic stability is crucial. Studies on the site of protonation (pyrrolidine vs. pyridine nitrogen) are fundamental to understanding its behavior in biological systems. researchgate.net

Applied Academic Inquiry:

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a small library of analogues (e.g., varying the N-alkyl group, adding substituents to either ring) would build a crucial SAR dataset, guiding the design of more potent and selective compounds.

Comparative Pharmacology: A head-to-head comparison with nicotine and other isomers is essential to determine if this new scaffold offers any advantages, such as improved subtype selectivity, a different functional profile (e.g., partial agonist or antagonist activity), or a better safety profile.

Therapeutic Potential Exploration: Based on its pharmacological profile, the compound could be evaluated in animal models for various conditions where nAChRs are implicated, such as cognitive disorders, inflammation, or pain. nih.govmdpi.com

Development as a Research Tool: Even if it lacks direct therapeutic potential, a selective ligand for a specific nAChR subtype can be an invaluable chemical probe for studying the role of that receptor in health and disease.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Methyl-3-pyrrolidinyl)pyridine, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis of pyridine derivatives often involves alkylation or cyclization reactions. For example, a related pyrrolidine-pyridine hybrid compound (3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine) was synthesized using stereoselective methods, with reaction conditions optimized for temperature (e.g., 60–80°C), solvent polarity, and catalyst selection (e.g., palladium or nickel catalysts for cross-coupling steps) . Key factors affecting yield include reactant stoichiometry, inert atmosphere maintenance, and purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrolidine and pyridine ring connectivity. Infrared (IR) spectroscopy identifies functional groups like C-N stretches (~1,200 cm⁻¹). Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) validates the molecular formula (e.g., C₁₁H₁₆N₂ for a related compound) . X-ray crystallography may resolve stereochemistry if single crystals are obtainable.

Q. What are the common derivatives of this compound, and how do their substituents affect chemical behavior?

  • Methodological Answer : Derivatives often include halogenated (e.g., chloro, fluoro) or methoxy-substituted analogs. For instance, fluorination at the pyridine ring (as seen in 2-fluoro-6-(pyrrolidin-1-yl)pyridine derivatives) increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution . Methyl or tert-butyldimethylsilyl (TBS) groups on the pyrrolidine ring improve steric hindrance, influencing regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for this compound?

  • Methodological Answer : Systematic optimization using Design of Experiments (DoE) is recommended. Variables like solvent polarity (e.g., dichloromethane vs. DMF), catalyst loading, and reaction time should be tested. For example, a synthesis protocol achieving 99% purity for a related compound emphasized rigorous drying of reagents and controlled addition rates to minimize side reactions . Reproducibility requires detailed reporting of humidity, temperature gradients, and intermediate characterization (e.g., TLC monitoring).

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, identifying reactive sites on the pyridine ring. Molecular docking studies can predict interactions with biological targets (e.g., enzyme active sites). PubChem’s canonical SMILES and InChIKey data enable precise input structures for software like Gaussian or Schrödinger Suite.

Q. How to design experiments to study the adsorption behavior of this compound on indoor surfaces?

  • Methodological Answer : Environmental interface studies (e.g., adsorption on glass or polymers) employ quartz crystal microbalance (QCM) measurements to quantify mass changes. Advanced microspectroscopic imaging (e.g., AFM-IR) maps molecular interactions at nanoscale resolution . Controlled humidity chambers simulate real-world conditions, while X-ray photoelectron spectroscopy (XPS) analyzes surface bonding.

Data Contradictions and Resolution

  • Example : Discrepancies in reported melting points or solubility may arise from polymorphic forms or residual solvents. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) clarify thermal stability . Cross-referencing CAS registry data (e.g., CAS #1186311-19-2 ) ensures consistency in molecular identifiers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.